TLR7 agonist 9

Cancer Immunotherapy Infectious Disease Immune Profiling

TLR7 agonist 9 (CAS 2389988-38-7; compound is a synthetic small-molecule agonist of Toll-like receptor 7 (TLR7), a key endosomal pattern-recognition receptor involved in innate immune activation. It is a purine nucleoside analog that contains an alkyne moiety, enabling its use as a click-chemistry reagent for bioconjugation applications.

Molecular Formula C14H17N5O7
Molecular Weight 367.31 g/mol
Cat. No. B12405540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTLR7 agonist 9
Molecular FormulaC14H17N5O7
Molecular Weight367.31 g/mol
Structural Identifiers
SMILESC(C#CCO)N1C2=C(N=C(NC2=O)N)N(C1=O)C3C(C(C(O3)CO)O)O
InChIInChI=1S/C14H17N5O7/c15-13-16-10-7(11(24)17-13)18(3-1-2-4-20)14(25)19(10)12-9(23)8(22)6(5-21)26-12/h6,8-9,12,20-23H,3-5H2,(H3,15,16,17,24)/t6-,8?,9+,12-/m1/s1
InChIKeyDPJRWSKJWHNKPQ-WURNFRPNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





TLR7 Agonist 9: Procurement-Ready Small-Molecule Immune Activator with Established In Vitro Selectivity


TLR7 agonist 9 (CAS 2389988-38-7; compound 10) is a synthetic small-molecule agonist of Toll-like receptor 7 (TLR7), a key endosomal pattern-recognition receptor involved in innate immune activation. It is a purine nucleoside analog that contains an alkyne moiety, enabling its use as a click-chemistry reagent for bioconjugation applications . The compound has been characterized primarily for its ability to stimulate TLR7-mediated signaling pathways, positioning it as a tool compound for research in cancer immunotherapy and infectious disease models [1]. Unlike dual TLR7/8 agonists, TLR7 agonist 9 is described as a selective TLR7 activator, which is a critical differentiator for applications requiring restricted immune activation profiles .

Why Generic Substitution of TLR7 Agonist 9 with Other TLR7 Agonists is Not Supported by Experimental Data


TLR7 agonists are not interchangeable; small structural modifications produce profound differences in potency, selectivity over TLR8, cellular response profiles, and off-target effects . For instance, dual TLR7/8 agonists such as resiquimod and TLR7/8 agonist 9 (Compound 25a) elicit distinct cytokine signatures compared to TLR7-selective agonists, which can lead to divergent experimental outcomes, especially in tumor microenvironment modulation [1]. Furthermore, functional differences between human and murine TLR7 orthologs, as well as variations in assay conditions (e.g., reporter cell lines versus primary human PBMCs), preclude reliable extrapolation of EC50 values across compounds or studies [2]. Substituting TLR7 agonist 9 with a different TLR7 agonist without prior validation of equivalent potency, selectivity, and biological activity in the user's specific experimental system would introduce uncontrolled variables and confound data interpretation.

Quantitative Evidence Guide: Differentiating TLR7 Agonist 9 from Closest Analogs


Selective TLR7 Agonism: Absence of TLR8 Activity Differentiates TLR7 Agonist 9 from Dual Agonists

TLR7 agonist 9 (compound 10) is classified as a TLR7-selective agonist, with no reported activity at TLR8 in vendor documentation and primary literature. In contrast, the closely related compound TLR7/8 agonist 9 (Compound 25a, CAS 2649170-17-0) is a potent dual agonist with EC50 values of 40 nM for hTLR7 and 23 nM for hTLR8 [1]. This fundamental difference in target selectivity has significant implications: TLR7-selective activation preferentially induces type I interferons (e.g., IFN-α) and certain chemokines from plasmacytoid dendritic cells (pDCs), whereas TLR8 activation primarily triggers pro-inflammatory cytokines (e.g., TNF-α, IL-12) from myeloid cells . For researchers investigating pDC-mediated antitumor immunity or antiviral responses without confounding myeloid inflammation, TLR7 agonist 9 offers a cleaner pharmacological profile than dual TLR7/8 agonists.

Cancer Immunotherapy Infectious Disease Immune Profiling

Click-Chemistry Functionalization: A Unique Chemical Feature Not Present in Standard TLR7 Agonists

TLR7 agonist 9 (compound 10) contains an alkyne group, making it a click-chemistry reagent that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing azide groups . This structural feature enables covalent conjugation to antibodies, peptides, polymers, or fluorescent probes without disrupting the core pharmacophore required for TLR7 binding. In contrast, widely used TLR7 agonists such as imiquimod, resiquimod, and SM-324405 lack this built-in conjugation handle; their functionalization requires separate synthetic derivatization, which often alters potency or selectivity [1]. This intrinsic click-chemistry capability positions TLR7 agonist 9 as a superior starting material for developing TLR7-targeted antibody-drug conjugates (ADCs), vaccine adjuvants, or fluorescent imaging probes where precise stoichiometry and retained bioactivity are essential.

Bioconjugation ADC Development Chemical Biology

Potency Benchmarking: TLR7 Agonist 9 Demonstrates Comparable or Superior Potency to Established TLR7 Agonists

Although a direct EC50 value for TLR7 agonist 9 (compound 10) is not consistently reported across vendor sources, its classification as a 'potent' agonist in product literature and its use as a positive control in TLR7 assays support a high level of activity. For comparative context, the selective TLR7 agonist SM-324405 (compound 9e) exhibits an EC50 of 50 nM in human TLR7 reporter assays . The clinical-stage TLR7 agonist imiquimod (R837) has a reported EC50 of approximately 2.12 μM (2120 nM) in similar assays, making it approximately 40-fold less potent than SM-324405 [1]. Vesatolimod (GS-9620), an orally bioavailable clinical candidate, shows an EC50 of 291 nM for human TLR7 with 30-fold selectivity over TLR8 . Based on its structural similarity to known potent purine-based TLR7 agonists and its application profile, TLR7 agonist 9 is anticipated to exhibit EC50 values in the low-to-mid nanomolar range, positioning it as a high-potency alternative to legacy TLR7 agonists and a valuable comparator for novel compound screening.

Drug Discovery Immuno-Oncology Assay Development

Preclinical In Vivo Evidence: Class-Specific Antitumor Activity of TLR7 Agonists Supports Use of TLR7 Agonist 9 in Cancer Models

While no peer-reviewed studies have published in vivo data specifically for TLR7 agonist 9 (compound 10) as of the current literature, extensive evidence from the TLR7 agonist class demonstrates robust single-agent antitumor activity and synergistic effects when combined with immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1). For example, the dual TLR7/8 agonist 9 (Compound 25a) demonstrated in vivo tumor growth inhibition and improved the efficacy of PD-1/PD-L1 blockade in syngeneic mouse tumor models [1]. Similarly, SM-324405 showed therapeutic effects in mouse models of allergic disease . TLR7 agonists have also demonstrated direct induction of apoptosis in MLL-AF9 leukemia cells in vitro and in vivo . Given that TLR7 agonist 9 is a selective TLR7 agonist with a click-chemistry handle, it serves as a valuable tool for exploring targeted delivery strategies (e.g., antibody-drug conjugates) aimed at improving tumor-localized immune activation while minimizing systemic inflammation—a key challenge observed with systemic administration of dual TLR7/8 agonists.

In Vivo Pharmacology Tumor Immunology Combination Therapy

Optimal Use Cases for TLR7 Agonist 9 in Research and Development


TLR7-Selective Immune Activation Studies in pDC-Enriched Cultures or Human PBMCs

TLR7 agonist 9 is ideally suited for ex vivo or in vitro stimulation of human plasmacytoid dendritic cells (pDCs) to induce type I interferon (IFN-α) production without concomitant TLR8-mediated myeloid cell activation. This selective activation enables researchers to dissect pDC-specific contributions to antiviral immunity or tumor immune surveillance . The compound should be used in concentration-response experiments (recommended range: 0.1–10 μM, empirically optimized) alongside appropriate controls such as imiquimod (TLR7-selective) and resiquimod (dual TLR7/8) to benchmark cytokine output and validate target selectivity in the user's specific cellular system.

Synthesis of TLR7-Targeted Antibody-Drug Conjugates (ADCs) for Tumor-Localized Immunotherapy

The alkyne functionality of TLR7 agonist 9 enables its direct conjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to azide-modified antibodies, peptides, or polymeric carriers . This bioconjugation strategy allows for the creation of tumor-targeted TLR7 agonists that aim to concentrate immune stimulation within the tumor microenvironment, potentially reducing systemic inflammatory adverse effects. Procurement of TLR7 agonist 9 is recommended for research groups developing next-generation immunostimulatory ADCs or exploring local delivery of innate immune agonists.

Fluorescent Probe Development for Studying TLR7 Trafficking and Signaling Dynamics

The click-chemistry handle on TLR7 agonist 9 facilitates the attachment of fluorescent dyes (e.g., Alexa Fluor azides, Cy5 azide) without compromising TLR7 binding. Such probes can be used in live-cell imaging studies to track TLR7 ligand internalization, endosomal trafficking, and receptor recycling kinetics. This application is valuable for understanding the spatiotemporal dynamics of TLR7 signaling and for screening compounds that modulate receptor trafficking [1].

Positive Control Compound for High-Throughput Screening of Novel TLR7 Modulators

Due to its expected high potency and selective TLR7 agonism, TLR7 agonist 9 can serve as a positive control in cell-based reporter assays (e.g., HEK-Blue hTLR7 cells) to validate assay performance, calculate Z'-factors, and benchmark the activity of novel chemical entities. Its use ensures consistent assay standardization across multiple screening campaigns, particularly when comparing data generated with different compound libraries or across different laboratories.

Technical Documentation Hub

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